molecular formula C20H15N3O4S2 B11141028 2-methoxy-4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

2-methoxy-4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

Cat. No.: B11141028
M. Wt: 425.5 g/mol
InChI Key: OBFOHDKGFFQJSZ-XMFMUOABSA-N
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Description

2-methoxy-4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, a thiophene ring, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate typically involves multi-step organic synthesis. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core, the introduction of the thiophene ring, and the final coupling with the methoxyphenyl acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized product.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for therapeutic applications.

    Medicine: The compound could be investigated for its potential as a drug candidate.

    Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methoxy-4-[(Z)-{6-oxo-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate include other thiazolo[3,2-b][1,2,4]triazole derivatives, thiophene-containing compounds, and methoxyphenyl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical and biological properties. This makes it a valuable target for further research and development.

Properties

Molecular Formula

C20H15N3O4S2

Molecular Weight

425.5 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-[6-oxo-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C20H15N3O4S2/c1-12(24)27-15-7-5-13(10-16(15)26-2)11-17-19(25)23-20(29-17)21-18(22-23)8-6-14-4-3-9-28-14/h3-11H,1-2H3/b8-6+,17-11-

InChI Key

OBFOHDKGFFQJSZ-XMFMUOABSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2)OC

Origin of Product

United States

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